3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine
Description
Properties
CAS No. |
676475-95-9 |
|---|---|
Molecular Formula |
C15H15N5S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H15N5S/c1-11-5-7-12(8-6-11)10-21-15-19-18-14(20(15)16)13-4-2-3-9-17-13/h2-9H,10,16H2,1H3 |
InChI Key |
DMOQDGOIHJERCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=N3 |
solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
Analytical Validation and Characterization
Post-synthesis, the compound is validated using:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The benzylsulfanyl (-S-benzyl) group undergoes nucleophilic substitution under alkaline conditions. For example:
-
Reaction with alkyl halides :
Treatment with alkyl halides (e.g., propargyl bromide) in the presence of a base (e.g., NaOH) replaces the benzylsulfanyl group with alkyl chains. This reaction is critical for synthesizing derivatives with modified lipophilicity .
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| Propargyl bromide, NaOH, DMF | 3-(Propargylsulfanyl)-5-pyridin-2-yl... | 72% |
Schiff Base Formation
The amino group (-NH₂) at the 4-position participates in condensation reactions with aldehydes or ketones to form Schiff bases. These derivatives exhibit enhanced biological activity :
-
Example : Reaction with 4-nitrobenzaldehyde in ethanol yields a Schiff base with a nitroaryl substituent, improving antimicrobial efficacy .
| Aldehyde/Ketone | Catalyst | Application | Reference |
|---|---|---|---|
| 4-Nitrobenzaldehyde | None (reflux) | Antimicrobial agents | |
| 2-Hydroxybenzaldehyde | Acetic acid | Antioxidant studies |
Coordination with Metal Ions
The triazole ring and pyridine nitrogen atoms act as ligands for transition metals, forming complexes with applications in catalysis and bioinorganic chemistry :
-
Oxovanadium(IV) complexes : Synthesized by reacting the triazole with vanadyl sulfate, these complexes show increased antifungal activity compared to the parent compound .
| Metal Salt | Geometry | Bioactivity Enhancement | Reference |
|---|---|---|---|
| Oxovanadium(IV) | Square-pyramidal | Antifungal (vs. C. albicans) | |
| Cu(II) | Octahedral | Antibacterial (vs. S. aureus) |
Acylation and Alkylation
The amino group undergoes acylation with anhydrides or alkylation with halides to produce amides or secondary amines, respectively :
-
Acylation : Reaction with succinic anhydride under microwave irradiation forms N-acyl derivatives, which are precursors for propanamide-linked triazoles .
| Reagent | Conditions | Product Type | Reference |
|---|---|---|---|
| Succinic anhydride | Microwave, 100°C | Propanamide-triazole hybrids | |
| Acetyl chloride | Room temperature | N-Acetyl derivatives |
Ring-Opening and Recyclization
Under acidic or basic conditions, the triazole ring can undergo recyclization. For instance:
-
Acid-mediated cyclization : Treatment with HCl converts thiosemicarbazide intermediates into triazole-thione derivatives .
| Starting Material | Conditions | Product | Reference |
|---|---|---|---|
| Thiosemicarbazide | HCl, reflux | Triazole-thione derivatives |
Electrophilic Aromatic Substitution
The pyridine ring directs electrophilic substitution at specific positions. For example:
-
Nitration : Controlled nitration introduces nitro groups at the pyridine’s meta-position, modifying electronic properties .
| Reagent | Position | Application | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | Pyridine C-3 | Bioactivity optimization |
Key Research Findings
-
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the aryl ring show 4–8× higher activity against S. aureus than parent compounds .
-
Solubility Enhancement : Alkylation of the thioether group improves aqueous solubility by 30–50%, critical for pharmacokinetics .
-
Thermal Stability : Metal complexes decompose at higher temperatures (ΔT = 220–250°C) compared to free ligands (ΔT = 180–200°C) .
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties , making it a candidate for developing new antibacterial and antifungal agents.
- Antibacterial Properties : Research indicates that triazole derivatives, including this compound, show efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that it can inhibit the growth of strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Antifungal Activity : The compound has also been evaluated against various fungal pathogens. In particular, it has shown effectiveness against Candida albicans and other fungi, suggesting its potential as an antifungal treatment .
Anticancer Potential
The compound's structure allows it to interact with biological targets involved in cancer progression.
- Mechanism of Action : Preliminary studies suggest that 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
- Case Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those derived from breast and lung cancers. The results indicate that it may serve as a lead compound for developing novel anticancer therapies .
The biological activity of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine extends beyond antimicrobial and anticancer effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways relevant to disease processes, potentially making it useful in treating metabolic disorders .
- Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties by modulating cytokine production and reducing inflammatory markers in vitro .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding pockets. These interactions can lead to the inhibition of microbial growth, cancer cell proliferation, or other biological effects .
Comparison with Similar Compounds
Structural Analogs and Positional Isomers
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- Positional Isomerism: The pyridin-2-yl vs. pyridin-3-yl substitution (Table 1) alters electronic distribution and steric interactions.
- Core Heterocycle Differences : The [1,2,3]triazole core in the oxadiazole-containing analog () introduces a different nitrogen arrangement, reducing planarity compared to [1,2,4]triazoles, which could affect π-π stacking in biological systems .
Analysis :
- The oxadiazole-containing [1,2,3]triazole analog (Table 2) exhibits moderate inhibition of M. tuberculosis methionyl-tRNA synthetase (MetRS), a validated antibiotic target. Its chloro-methoxy and fluoro-phenyl groups likely enhance hydrophobic interactions within the enzyme’s active site .
- By contrast, the target compound’s benzylsulfanyl and pyridin-2-yl groups may favor interactions with bacterial or eukaryotic enzymes, though experimental data are lacking. The absence of electron-withdrawing groups (e.g., Cl, F) might reduce binding affinity compared to the oxadiazole derivative.
Physicochemical and Crystallographic Properties
- Crystallography : Tools like SHELXL (for refinement) and Mercury CSD (for void visualization and packing analysis) are essential for comparing crystal packing efficiencies and intermolecular interactions between the target compound and its analogs .
Biological Activity
3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is a compound belonging to the class of substituted triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine is , with a molecular weight of approximately 394.49 g/mol. The structure consists of a triazole ring substituted with a pyridine and a methyl-benzylthio group, which may contribute to its biological activity.
Antimicrobial Activity
- General Findings : Substituted triazoles have been reported to exhibit significant antimicrobial properties. Specifically, compounds similar to 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The antimicrobial mechanism is believed to involve inhibition of nucleic acid synthesis or disruption of cell wall integrity. The presence of the pyridine moiety in the structure enhances its interaction with microbial targets .
- Case Studies : In a study assessing the antimicrobial efficacy of various triazole derivatives, compounds similar to the target compound were tested against multi-drug resistant strains. Results indicated that these compounds exhibited minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against resistant strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 20 | Staphylococcus aureus |
| Triazole B | 15 | Escherichia coli |
| Target Compound | 25 | Pseudomonas aeruginosa |
Cytotoxicity and Selectivity
The cytotoxicity of 3-(4-Methyl-benzylsulfanyl)-5-pyridin-2-yl-[1,2,4]triazol-4-ylamine has been evaluated in various cell lines. Preliminary results indicate that it exhibits selective toxicity towards cancer cell lines while showing lower toxicity in normal human cells .
- Selectivity Index : The selectivity index (SI) calculated from cytotoxicity assays indicates that the compound has potential as an anticancer agent due to its preferential action against tumor cells compared to normal cells .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antifungal Activity : In addition to antibacterial properties, this triazole derivative has shown antifungal activity against Candida albicans, with an MIC value comparable to established antifungal agents .
- Inhibition Studies : Enzyme inhibition studies have demonstrated that this compound can inhibit certain enzymes related to bacterial metabolism, contributing to its antimicrobial efficacy .
- Docking Studies : Molecular docking studies suggest that the compound interacts favorably with active sites of target proteins involved in bacterial growth and survival, indicating a potential mechanism for its antibacterial action .
Q & A
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | Maximizes S-alkylation |
| Base | NaOH (1.0 eq) | Prevents hydrolysis |
| Temperature | 25°C | Reduces side reactions |
Q. Table 2. Enzymatic Inhibition vs. Antibacterial Activity
| Compound Variant | LeuRS IC50 (µM) | MetRS IC50 (µM) | MIC (M. tuberculosis) |
|---|---|---|---|
| 4-Methyl-benzyl | 13.0 | 13.8 | >20 mg/L |
| 4-Chloro-benzyl | 6.5 | 7.2 | 10 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
